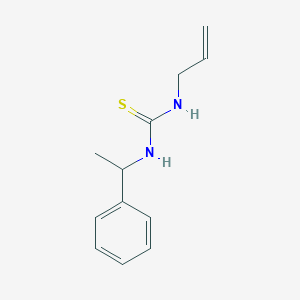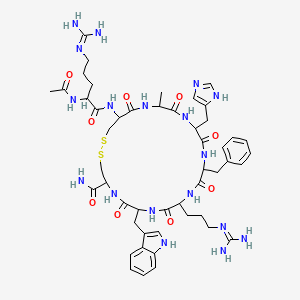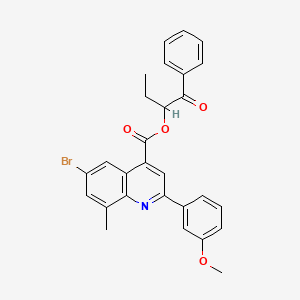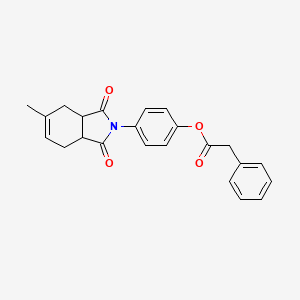![molecular formula C16H15F3O2S B12469323 1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene CAS No. 848-17-9](/img/structure/B12469323.png)
1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene is an organic compound characterized by the presence of three methyl groups and a trifluoromethylphenylsulfonyl group attached to a benzene ring. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3,5-trimethylbenzene and 4-(trifluoromethyl)benzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. A suitable solvent, such as dichloromethane or chloroform, is used.
Catalysts and Reagents: A base, such as triethylamine or pyridine, is added to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 1,3,5-trimethylbenzene is reacted with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of the base and solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. Continuous flow reactors and automated systems may be employed to streamline the process and ensure consistent quality.
化学反応の分析
Types of Reactions
1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl groups.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Coupling Reagents: Palladium catalysts and boronic acids for coupling reactions.
Major Products
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
Reduction: Reduction can yield alcohols or alkanes.
Coupling: Coupling reactions can produce biaryl compounds with extended conjugation.
科学的研究の応用
1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The sulfonyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
1,3,5-Tris(trifluoromethyl)benzene: Similar in having trifluoromethyl groups but lacks the sulfonyl group.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains the trifluoromethyl and sulfonyl groups but lacks the trimethylbenzene core.
1,3,5-Trimethylbenzene: Shares the trimethylbenzene core but lacks the trifluoromethylphenylsulfonyl group.
Uniqueness
1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene is unique due to the combination of its trifluoromethylphenylsulfonyl group and trimethylbenzene core. This combination imparts distinct chemical properties, such as increased stability, lipophilicity, and potential for diverse chemical reactions, making it valuable in various applications.
特性
CAS番号 |
848-17-9 |
|---|---|
分子式 |
C16H15F3O2S |
分子量 |
328.4 g/mol |
IUPAC名 |
1,3,5-trimethyl-2-[4-(trifluoromethyl)phenyl]sulfonylbenzene |
InChI |
InChI=1S/C16H15F3O2S/c1-10-8-11(2)15(12(3)9-10)22(20,21)14-6-4-13(5-7-14)16(17,18)19/h4-9H,1-3H3 |
InChIキー |
JGCYZXZVFHIHNV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-dichlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12469257.png)
![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B12469271.png)
![2,2'-[oxybis(ethane-2,1-diyloxy)]bis{N-[(E)-(2-nitrophenyl)methylidene]aniline}](/img/structure/B12469274.png)
![(2E)-3-(4-bromophenyl)-1-[4-(4-methoxybenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B12469277.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B12469286.png)
![N-{[1,1,1,3,3,3-hexafluoro-2-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)propan-2-yl]oxy}-2-methylpropanimidoyl chloride](/img/structure/B12469287.png)

![2-(2-Chlorophenyl)-3-[4-(3,5-dimethyl-1,2-oxazol-4-yl)benzoyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12469294.png)

![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone](/img/structure/B12469304.png)


![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B12469312.png)
